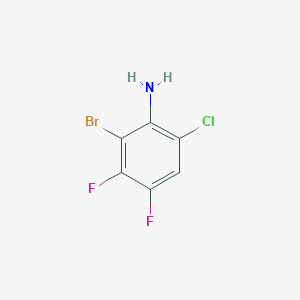
Dimethyl phthalate, carbonyl-13C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl phthalate, carbonyl-13C2, is a phthalate ester where two carbonyl groups are labeled with carbon-13 isotopes. This compound is a derivative of dimethyl phthalate, which is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . Dimethyl phthalate is a colorless, oily liquid with a slight aromatic odor and is known for its low water solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl phthalate can be synthesized by heating phthalic anhydride with methanol under reflux conditions, using a catalyst such as sulfuric acid or sodium bisulfate . The reaction typically requires an excess of methanol to drive the equilibrium towards the formation of dimethyl phthalate.
Industrial Production Methods
Industrial production of dimethyl phthalate involves similar methods but on a larger scale. The process includes the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl phthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phthalic acid.
Reduction: Reduction reactions can convert it into phthalic anhydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Phthalic acid.
Reduction: Phthalic anhydride.
Substitution: Various substituted phthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl phthalate, carbonyl-13C2, has several applications in scientific research:
Mechanism of Action
Dimethyl phthalate exerts its effects primarily through its interaction with biological membranes and enzymes. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal balance . The compound’s mechanism involves binding to hormone receptors and interfering with normal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl phthalate
- Dibutyl phthalate
- Diisobutyl phthalate
Comparison
Dimethyl phthalate is unique due to its lower molecular weight and higher volatility compared to other phthalates like dibutyl phthalate and diisobutyl phthalate . This makes it more suitable for applications requiring rapid evaporation and lower toxicity .
Properties
IUPAC Name |
dimethyl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i9+1,10+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQCNGHVCWTJSM-OJJJIBSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C](=O)C1=CC=CC=C1[13C](=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2S)-2-hydroxy-1-phenylpropyl]azanium;chloride](/img/structure/B8056165.png)



![4-[[(7S)-7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl]amino]-3-(4-chlorophenyl)butanoic acid](/img/structure/B8056202.png)

![2-Methoxy-5-{[(3,4,5-trimethoxybenzyl)amino]methyl}phenol](/img/structure/B8056206.png)
![(3S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B8056208.png)






